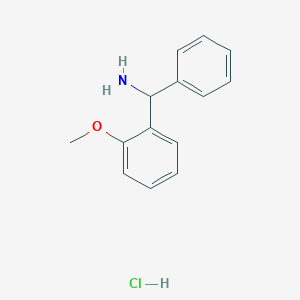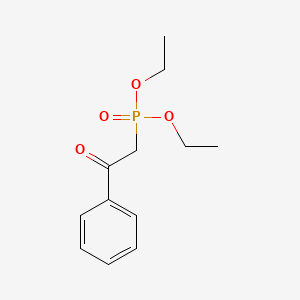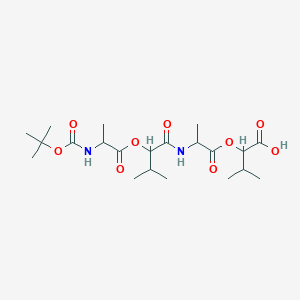
Cyclohexyl-hexyl-beta-D-maltoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-Hexyl-Beta-D-Maltoside is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins. This compound is widely used in protein purification, structural biology studies, and other research involving membrane proteins . It is known for its ability to efficiently solubilize membrane proteins from lipid bilayers, allowing for their extraction and study in solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-Hexyl-Beta-D-Maltoside involves the attachment of a cyclohexyl and hexyl alkyl chain to the maltose moiety. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves glycosidation reactions where the maltose moiety is reacted with cyclohexyl and hexyl alcohols under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale glycosidation processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-Hexyl-Beta-D-Maltoside primarily undergoes glycosidation reactions. It can also participate in oxidation and reduction reactions, depending on the specific experimental conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the maltoside, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cyclohexyl-Hexyl-Beta-D-Maltoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for the solubilization and stabilization of membrane proteins, facilitating their study and characterization.
Medicine: Employed in the development of drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of high-purity proteins and enzymes for industrial applications
Mechanism of Action
The mechanism of action of Cyclohexyl-Hexyl-Beta-D-Maltoside involves its ability to interact with and solubilize membrane proteins. The compound’s hydrophobic alkyl chains insert into the lipid bilayer, disrupting the membrane structure and allowing the proteins to be extracted into solution. This interaction preserves the native conformation and activity of the proteins, making them suitable for further study .
Comparison with Similar Compounds
- 5-Cyclohexyl-1-Pentyl-Beta-D-Maltoside
- 7-Cyclohexyl-1-Heptyl-Beta-D-Maltoside
- Decyl-Beta-D-Maltopyranoside
- n-Dodecyl-Beta-D-Maltoside
Comparison: Cyclohexyl-Hexyl-Beta-D-Maltoside is unique due to its specific combination of cyclohexyl and hexyl alkyl chains, which provide enhanced hydrophobicity and solubilization properties compared to other similar compounds. This makes it particularly effective for the solubilization and stabilization of certain types of membrane proteins .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCWJXGMSXTDAV-QKMCSOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332259 |
Source


|
| Record name | Cymal-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228579-27-9 |
Source


|
| Record name | Cymal-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
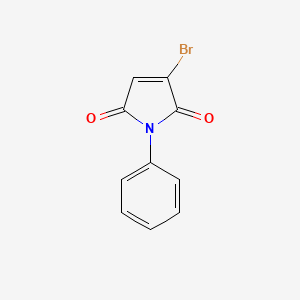
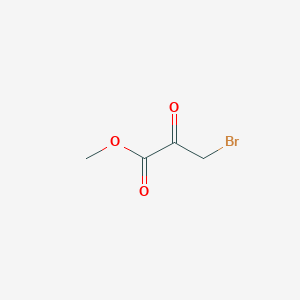
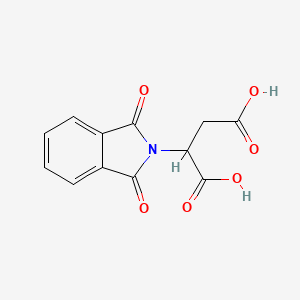
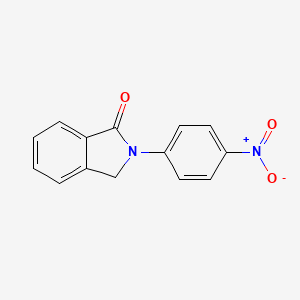
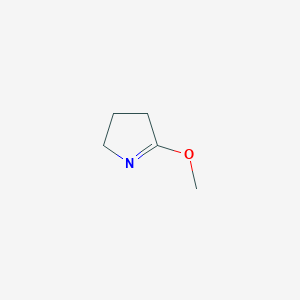

![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
